molecular formula C8H16ClNO2 B1529020 Azocane-2-carboxylic acid hydrochloride CAS No. 1803565-99-2

Azocane-2-carboxylic acid hydrochloride

Cat. No. B1529020
M. Wt: 193.67 g/mol
InChI Key: SGSJEVCYTWHFER-UHFFFAOYSA-N
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Description

Azocane-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803565-99-2 . It has a molecular weight of 193.67 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Azocane-2-carboxylic acid hydrochloride is 1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Carboxylic acids, such as Azocane-2-carboxylic acid hydrochloride, can undergo a variety of reactions. They can react with more reactive metals to produce a salt and hydrogen . They can also undergo reactions like esterification .


Physical And Chemical Properties Analysis

Azocane-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Azocane-2-carboxylic acid hydrochloride is synthesized with excellent enantiomeric excess through a process starting from optically active β-keto esters. The synthesis involves steps like tetrazole formation, reduction, protection, and oxidation, demonstrating its potential for creating specific enantiomers with high purity for various chemical and pharmaceutical applications (Georg & Guan, 1992).

Applications in Drug Delivery Systems

In the realm of dermatological applications, azelaic acid, a related dicarboxylic acid, is used topically for treating conditions like acne and rosacea. It exhibits antibacterial and keratolytic activities. Research focusing on azelaic acid nanocrystals within in situ hydrogels highlights the substance's enhanced solubility and dissolution rate, which potentially improves dermal bioavailability. Such formulations can deliver the drug into deeper skin layers, offering insights into how azocane-2-carboxylic acid hydrochloride derivatives might be leveraged for similar dermatological benefits (Tomić et al., 2019).

Therapeutic Efficacy and Mechanism

Azelaic acid's efficacy in treating acne and hyperpigmentary disorders provides a basis for exploring azocane-2-carboxylic acid hydrochloride in similar therapeutic contexts. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest a mechanism of action through the inhibition of mitochondrial oxidoreductase activity and DNA synthesis. This underscores the potential for azocane-2-carboxylic acid hydrochloride derivatives in targeted therapies for melanoma and other skin disorders characterized by abnormal cell proliferation (Fitton & Goa, 1991).

Antimicrobial Activity

Research on non-natural 2H-azirine-2-carboxylic acids, which share structural similarities with azocane-2-carboxylic acid hydrochloride, reveals their high yield synthesis and notable antibacterial activity against ESKAPE pathogens. This suggests potential for azocane-2-carboxylic acid hydrochloride and its derivatives in developing new antimicrobial agents with low cytotoxicity, offering a promising avenue for addressing antibiotic resistance (Sakharov et al., 2019).

Safety And Hazards

Azocane-2-carboxylic acid hydrochloride has several safety warnings associated with it. It is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

azocane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJEVCYTWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocane-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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